![molecular formula C9H8F3NO3S B1305664 2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone CAS No. 386704-14-9](/img/structure/B1305664.png)
2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone
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Overview
Description
2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone is a useful research compound. Its molecular formula is C9H8F3NO3S and its molecular weight is 267.23 g/mol. The purity is usually 95%.
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Biological Activity
2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone, with the CAS number 386704-14-9, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
- Molecular Formula : C₉H₈F₃NO₃S
- Molecular Weight : 267.22 g/mol
- Melting Point : 129–131 °C
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an antibacterial and antifungal agent.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
Bacteria Strain | MIC (μg/mL) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
Enterococcus faecalis | 62.5 - 125 | Inhibition of nucleic acid production |
The compound has shown bactericidal effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Biofilm Inhibitory Concentration (MBIC) ranging from 62.216 to 124.432 μg/mL .
Antifungal Activity
In addition to its antibacterial properties, the compound also displays antifungal activity:
Fungal Strain | MIC (μg/mL) |
---|---|
Candida albicans | 75.0 |
This activity is attributed to its ability to disrupt fungal cell wall synthesis and inhibit growth .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. The compound's structure allows it to interact with various cellular targets involved in cancer proliferation:
Cell Line | IC50 (μM) |
---|---|
A431 (epidermoid carcinoma) | < 10 |
HT29 (colon cancer) | < 15 |
These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various derivatives of pyridine compounds, including this compound. The results showed that this compound had superior activity against MRSA compared to traditional antibiotics like ciprofloxacin .
- Antifungal Efficacy Assessment : Another investigation focused on the antifungal properties of the compound against Candida species, demonstrating significant inhibition at low concentrations, which highlights its potential as an alternative treatment for fungal infections .
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity:
Research indicates that compounds similar to 2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone exhibit significant antimicrobial properties. Studies have shown that the trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes, making it effective against resistant strains of bacteria .
2. Anti-inflammatory Properties:
There is emerging evidence that this compound may possess anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases. The methylsulfonyl group is thought to play a critical role in modulating inflammatory pathways .
3. Drug Development:
The compound serves as a scaffold in drug design for developing new therapeutics targeting various diseases, including cancer. Its unique structure allows for modifications that can enhance bioactivity and selectivity .
Agrochemical Applications
1. Pesticide Development:
this compound has been investigated for its potential as a pesticide. The trifluoromethyl group contributes to its effectiveness against pests while minimizing environmental impact compared to traditional pesticides .
2. Herbicide Properties:
Research indicates that this compound can inhibit specific plant enzymes, making it a candidate for herbicide development. Its selective action could lead to effective weed control without harming crops .
Cosmetic Applications
1. Skin Care Formulations:
The compound's properties make it suitable for incorporation into cosmetic formulations aimed at improving skin health. Its potential anti-inflammatory effects can help in reducing skin irritation and redness, making it beneficial for sensitive skin products .
2. Stability and Efficacy:
Studies have shown that formulations containing this compound maintain stability over time, which is crucial for cosmetic products that require a long shelf life .
Case Studies
Properties
IUPAC Name |
2-methylsulfonyl-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3S/c1-17(15,16)5-7(14)6-2-3-8(13-4-6)9(10,11)12/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUMMBWRXKDSNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CN=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379575 |
Source
|
Record name | 2-(Methanesulfonyl)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386704-14-9 |
Source
|
Record name | 2-(Methanesulfonyl)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.